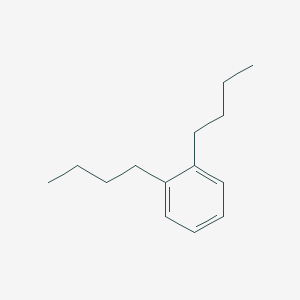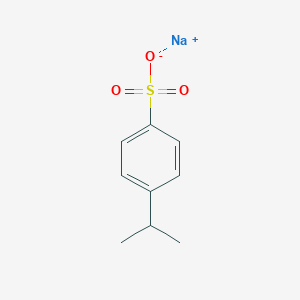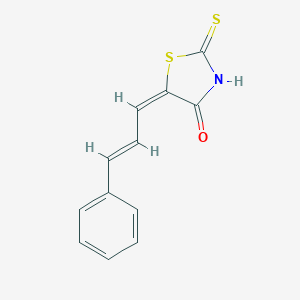![molecular formula C12H12OS B100871 3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl- CAS No. 18992-54-6](/img/structure/B100871.png)
3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl- is a compound that has been extensively studied for its potential applications in the field of scientific research. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl- is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating various signaling pathways in the cell. It has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. This compound has also been found to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Effets Biochimiques Et Physiologiques
3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl- has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to reduce inflammation in animal models of arthritis and colitis. Additionally, it has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl- in lab experiments is its diverse biological activities. This compound has been found to have potential applications in a wide range of fields, making it a versatile tool for scientific research. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research on 3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl-. One area of interest is the development of new synthetic routes to this compound, which could improve its yield and purity. Another area of interest is the investigation of its potential as a therapeutic agent for various diseases. Further studies are also needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Additionally, the development of new formulations and delivery methods could improve the bioavailability and efficacy of this compound in vivo.
Méthodes De Synthèse
The synthesis of 3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl- involves the reaction of 2-methyl-1,4-naphthoquinone with thiophene-2-carboxylic acid in the presence of a base such as potassium carbonate. The resulting product is then reduced using sodium borohydride to obtain the desired compound. This synthesis method has been optimized to yield a high purity product with good yields.
Applications De Recherche Scientifique
3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl- has been found to exhibit a wide range of biological activities, making it a promising compound for scientific research. It has been studied for its potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases. This compound has also been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
18992-54-6 |
|---|---|
Nom du produit |
3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl- |
Formule moléculaire |
C12H12OS |
Poids moléculaire |
204.29 g/mol |
Nom IUPAC |
3-methyl-2-thiatricyclo[6.3.1.04,12]dodeca-1(11),3,8(12),9-tetraen-7-ol |
InChI |
InChI=1S/C12H12OS/c1-7-8-5-6-10(13)9-3-2-4-11(14-7)12(8)9/h2-4,10,13H,5-6H2,1H3 |
Clé InChI |
SLZHNYHWXZGVIK-UHFFFAOYSA-N |
SMILES |
CC1=C2CCC(C3=C2C(=CC=C3)S1)O |
SMILES canonique |
CC1=C2CCC(C3=C2C(=CC=C3)S1)O |
Synonymes |
4,5-Dihydro-2-methyl-3H-naphtho[1,8-bc]thiophen-5-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



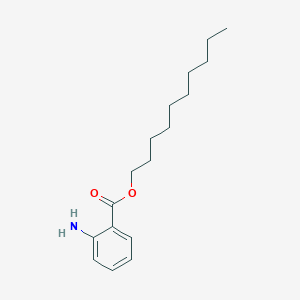

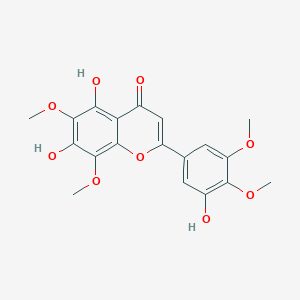
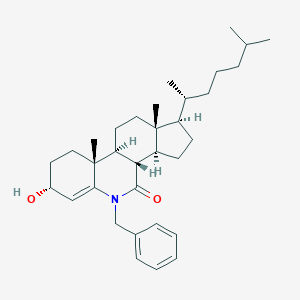
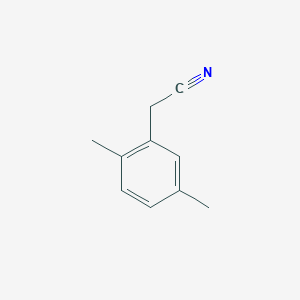

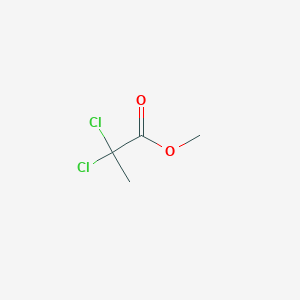
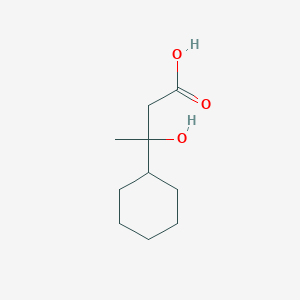
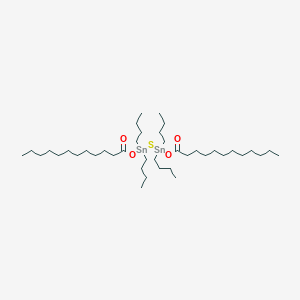
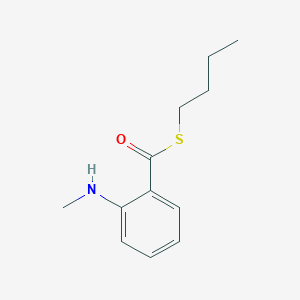
![Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester](/img/structure/B100812.png)
